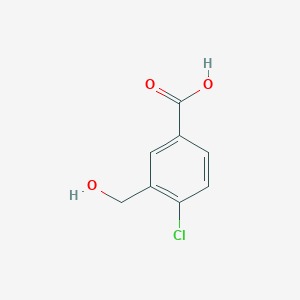

4-Chloro-3-(hydroxymethyl)benzoic acid

Description

Significance of Benzoic Acid Scaffolds in Organic Synthesis and Chemical Research

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical reactions, including esterification, amidation, and the formation of acid chlorides. wikipedia.org This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and polymers. The aromatic ring of the benzoic acid scaffold can also be functionalized through electrophilic substitution reactions, allowing for the introduction of a wide array of substituents that can fine-tune the molecule's properties. wikipedia.org

The rigid structure of the benzoic acid scaffold makes it an excellent core for the construction of complex molecules with well-defined three-dimensional architectures. This is particularly important in medicinal chemistry, where the precise spatial arrangement of functional groups is often critical for biological activity.

Overview of Halogenated and Hydroxylated Aromatic Carboxylic Acids in Chemical Transformations

The incorporation of halogen atoms, such as chlorine, into aromatic carboxylic acids can significantly influence their electronic properties and reactivity. The electron-withdrawing nature of halogens can increase the acidity of the carboxylic acid group and modify the regioselectivity of further aromatic substitutions. Halogenated benzoic acids are key intermediates in the synthesis of numerous industrial and pharmaceutical compounds. rsc.org

Similarly, the presence of a hydroxyl group, particularly as a hydroxymethyl substituent, introduces a new site for chemical modification. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can participate in ether and ester formation. This dual functionality of hydroxylated aromatic carboxylic acids makes them valuable precursors in the synthesis of complex organic molecules. The combination of both a halogen and a hydroxymethyl group on a benzoic acid scaffold, as seen in 4-Chloro-3-(hydroxymethyl)benzoic acid, creates a trifunctional molecule with a rich potential for diverse chemical transformations.

Chemical Identity and Properties of this compound

To fully appreciate the potential of this compound in advanced chemical research, a clear understanding of its fundamental chemical properties is essential.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1187238-15-8 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)CO |

| InChI Key | FPXVJBXREBFMGY-UHFFFAOYSA-N |

While detailed experimental data for this compound is not extensively available in public literature, its structure suggests it would be a crystalline solid at room temperature, with solubility in organic solvents.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSTVHUHUQMNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 Hydroxymethyl Benzoic Acid and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the key functional groups—chloro, hydroxymethyl, and carboxylic acid—in a minimal number of steps, often by functionalizing a benzoic acid scaffold that already contains one or two of the required substituents.

Oxidative Routes for Hydroxymethyl Group Introduction

A plausible direct route to 4-Chloro-3-(hydroxymethyl)benzoic acid involves the selective oxidation of a methyl group at the C3 position of a 4-chlorobenzoic acid backbone. The starting material for this approach would be 4-chloro-3-methylbenzoic acid. The challenge in this pathway lies in controlling the oxidation to stop at the alcohol (hydroxymethyl) stage, preventing further oxidation to an aldehyde or the carboxylic acid.

While a specific protocol for the direct oxidation of 4-chloro-3-methylbenzoic acid to the hydroxymethyl derivative is not extensively detailed in the provided research, the feasibility of such a transformation can be inferred from analogous reactions. For instance, the oxidation of the methyl group in 4-chloro-3-nitrotoluene (B146361) to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) is a well-established method. guidechem.com To achieve the partial oxidation to the hydroxymethyl group, milder and more selective oxidizing agents would be required, along with carefully controlled reaction conditions to prevent over-oxidation.

Halogenation Strategies on Benzoic Acid Scaffolds

An alternative direct approach involves the electrophilic halogenation of a benzoic acid scaffold that already possesses the hydroxymethyl and carboxyl groups. The logical starting material for this strategy is 3-(hydroxymethyl)benzoic acid. The synthesis would require the selective introduction of a chlorine atom at the C4 position of the aromatic ring.

This pathway presents a significant regioselectivity challenge. The two existing substituents on the ring, the carboxylic acid (-COOH) and the hydroxymethyl (-CH₂OH) groups, influence the position of the incoming electrophile (Cl⁺). The carboxylic acid group is an electron-withdrawing, meta-directing group, which would direct chlorination to the C5 position. Conversely, the hydroxymethyl group is a weak ortho-, para-directing group. The outcome of the reaction would depend on the interplay of these directing effects and the specific reaction conditions employed. Achieving high selectivity for the desired 4-chloro isomer over other potential isomers (such as 2-chloro, 5-chloro, and 6-chloro) would be difficult and likely result in a mixture of products requiring complex purification. zenodo.org

Multi-step Synthetic Routes

Multi-step syntheses provide a more controlled and often higher-yielding approach to complex substituted aromatic compounds like this compound. These routes involve the sequential functionalization of a simpler aromatic precursor, allowing for precise control over the placement of each substituent.

Sequential Functionalization of Aromatic Rings

A common and effective multi-step strategy begins with a readily available starting material, such as 4-chlorobenzoic acid, and proceeds through a series of functional group interconversions. This typically involves nitration, reduction, diazotization, and substitution reactions, often coupled with protection/deprotection steps for the carboxylic acid group.

This pathway is one of the most thoroughly documented for the synthesis of analogues and is a cornerstone for preparing 3,4-substituted benzoic acids from a 4-substituted precursor.

Nitration: The first key step is the electrophilic nitration of 4-chlorobenzoic acid. This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The directing effects of the existing substituents—the ortho, para-directing chloro group and the meta-directing carboxylic acid group—synergistically favor the introduction of the nitro group at the C3 position, leading to the formation of 4-chloro-3-nitrobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). prepchem.com Various conditions have been optimized to achieve high yields. guidechem.comprepchem.com

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| 4-chlorobenzoic acid, conc. HNO₃, conc. H₂SO₄ | Maintain temp. between 10°C and 25°C, then stir at 37°C for 10-14 hours | 98.7% | prepchem.com |

| 4-chlorobenzoic acid, mixed acid (35.2% HNO₃, 64.2% H₂SO₄), 1,2-dichloroethane | Add dropwise over 3 hours at 40°C, stir for 2 hours | 96.8% | prepchem.com |

| p-chlorobenzoic acid, conc. nitric acid | Molar excess of acid, below 20°C for 6 hours | 90% | guidechem.com |

| p-chlorobenzoic acid, mixed acid, dichloromethane | Reaction at boiling point | >97% | guidechem.com |

Reduction: Following nitration, the nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amino group (-NH₂), yielding 3-amino-4-chlorobenzoic acid. This transformation is commonly achieved through catalytic hydrogenation, using reagents such as hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. rsc.org Other reducing agents can also be employed for this purpose.

Diazotization and Hydrolysis: The final step in this sequence involves converting the amino group into the desired hydroxymethyl group. This is not a direct conversion. First, the 3-amino-4-chlorobenzoic acid is treated with a nitrous acid source (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Diazonium salts are versatile intermediates. scirp.org While they are often used in Sandmeyer reactions to introduce halides or cyano groups, they can also be hydrolyzed to phenols (-OH) under aqueous acidic conditions. To obtain the hydroxymethyl group, a subsequent reduction of an intermediate functional group, such as an aldehyde formed via a Reimer-Tiemann or similar formylation reaction on the phenol (B47542), would be necessary, adding further steps to the synthesis.

In multi-step syntheses of substituted benzoic acids, the carboxylic acid functional group can be reactive or interfere with certain reaction conditions (e.g., reduction steps). To circumvent this, the carboxylic acid is often temporarily converted into an ester, a process known as protection.

Esterification: The carboxylic acid group of an intermediate, such as 4-chlorobenzoic acid or 4-chloro-3-nitrobenzoic acid, can be esterified, commonly forming a methyl or ethyl ester. This is typically achieved through Fischer esterification, where the acid is refluxed with an excess of the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like sulfuric acid. researchgate.net Other methods, such as using solid acid catalysts or microwave-assisted techniques, have also been developed to improve yields and reaction times. ijstr.orgmdpi.com

Hydrolysis (Saponification): After the necessary synthetic transformations on the aromatic ring are complete, the ester protecting group is removed to regenerate the carboxylic acid. This is accomplished through hydrolysis, most commonly by heating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification. chemicalbook.com This process is also known as saponification. For example, a procedure for the hydrolysis of methyl 4-amino-3-chlorobenzoate to 4-amino-3-chlorobenzoic acid involves stirring the ester with sodium hydroxide in methanol, followed by acidification with HCl, affording the final acid in high yield.

Transformations of Related Benzoic Acid Derivatives

The synthesis of this compound can be approached through the strategic modification of more readily available benzoic acid derivatives. These transformations rely on the precise control of reactivity among different functional groups attached to the aromatic ring.

Conversions Involving Methyl and Halomethyl Groups

The interconversion of methyl, hydroxymethyl, and halomethyl groups on the benzoic acid scaffold represents a fundamental strategy for synthesizing the target molecule and its analogues. The oxidation of a benzylic methyl group is a common route to introduce oxygenated functionality. For instance, alkyl arenes can be oxidized to the corresponding benzoic acids using reagents like CrO₃/H₂SO₄ or alkaline KMnO₄. imperial.ac.uk More selective methods can convert a methyl group to a carboxylic acid, such as photoirradiation in the presence of molecular oxygen and catalytic hydrobromic acid. organic-chemistry.org Another approach involves the aerobic oxidation of substituted toluenes using catalysts like Co(OAc)₂/NaBr/AcOH. organic-chemistry.org

Conversely, a hydroxymethyl group can be converted into a more reactive halomethyl group, which serves as a key intermediate for further substitutions. For example, 4-(hydroxymethyl)benzoic acid can be reacted with thionyl chloride or oxalyl chloride to yield 4-(chloromethyl)benzoic acid. google.com This chloromethyl derivative can then be used in subsequent reactions. The synthesis of 3-chloromethyl benzoic acid has been achieved in a one-step process from benzoyl chloride and paraformaldehyde, utilizing a Lewis acid catalyst. google.com Furthermore, benzyl (B1604629) halides can be directly oxidized to benzoic acids using hydrogen peroxide with a sodium tungstate (B81510) catalyst, demonstrating the versatile reactivity of these functional groups. organic-chemistry.org

These transformations are crucial for building the specific substitution pattern required for this compound, often involving a multi-step sequence of oxidation, halogenation, and hydrolysis.

Regioselective Functional Group Interconversions

Achieving regioselectivity is paramount when functionalizing a polysubstituted benzene (B151609) ring like that in this compound. The existing substituents on the benzoic acid ring direct the position of incoming groups. The carboxylic acid group itself is a powerful directing group. While electrophilic aromatic substitutions on benzoic acid typically yield meta-substituted products, modern catalytic methods have been developed to override this inherent preference. nih.gov

Transition-metal catalysis has enabled the functionalization of C-H bonds at positions that are traditionally difficult to access. For example, palladium catalysts have been successfully employed for the meta-C–H functionalization of benzoic acid derivatives. nih.gov This allows for the introduction of various functional groups at the meta position, a strategy that could be applied to precursors of the target molecule. Similarly, iridium-catalyzed reactions can achieve selective amination at the ortho-position to the carboxylic acid group, demonstrating the high level of control possible with modern organometallic catalysts. nih.gov The choice of solvent can also play a role, as the self-association of benzoic acid derivatives through hydrogen bonding can influence the accessibility and reactivity of different sites on the molecule. ucl.ac.uk

Table 1: Examples of Regioselective Reactions on Benzoic Acid Derivatives

| Reaction Type | Catalyst/Reagent | Position Functionalized | Reference |

|---|---|---|---|

| C-H Amination | Cp*IrIII catalyst | Ortho | nih.gov |

| C-H Olefination | Pd(II) catalyst | Meta | nih.gov |

| Benzoylation | Zeolite H-beta | Ortho/Para | researchgate.net |

Catalytic Strategies in Synthesis

Modern synthetic chemistry heavily relies on catalysis to achieve high efficiency, selectivity, and sustainability. The synthesis of complex aromatic compounds like this compound benefits significantly from various catalytic systems.

Metal-Organic Framework (MOF) Catalysis in Aromatic Oxidation

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic transformations, including the selective oxidation of aromatic compounds. researchgate.netmagtech.com.cn Their high surface area, tunable porosity, and well-defined active metal sites make them ideal for catalytic applications. nih.gov MOFs can act as catalysts themselves or as supports for other catalytic species like metal nanoparticles. magtech.com.cnnih.gov

In the context of synthesizing substituted benzoic acids, MOFs are particularly relevant for the oxidation of benzylic C-H bonds. For example, Zr-based MOFs have been studied for the oxidation of benzoic acid derivatives. researchgate.net The catalytic performance can be influenced by the nature of the metal center and the organic linkers. researchgate.netmdpi.com These materials can catalyze the oxidation of methyl groups on an aromatic ring to alcohols or carboxylic acids, which are key steps in forming molecules like this compound from a methyl-substituted precursor. magtech.com.cn The use of MOFs offers advantages over traditional homogeneous catalysts, including ease of separation and potential for recyclability. mdpi.com

Zeolite-Mediated Reactions (e.g., Diels-Alder Cycloaddition)

Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as solid acid catalysts in the chemical industry. Their well-defined pore structures can lead to shape selectivity, while their Brønsted and Lewis acid sites are responsible for their catalytic activity. researchgate.net

A classic example of a zeolite-mediated reaction is the Diels-Alder cycloaddition, a powerful tool for forming six-membered rings. acs.orgresearchgate.net Lewis acidic zeolites, such as those containing Sn, Zr, or Ti (e.g., Sn-BEA, Zr-BEA), can catalyze the reaction by activating the dienophile. researchgate.netosti.gov The confinement of reactants within the zeolite pores can also accelerate the reaction and influence stereoselectivity. acs.org While not a direct step in the synthesis of this compound, the Diels-Alder reaction exemplifies the catalytic power of zeolites in complex organic synthesis. rsc.org Zeolites have also been used for other reactions involving benzoic acid derivatives, such as the Friedel-Crafts benzoylation of phenol with benzoic acid to produce hydroxybenzophenones, where zeolites like H-beta have shown high activity and selectivity. researchgate.net

Table 2: Zeolite Catalysts in Organic Synthesis

| Catalyst | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Lewis Acid Zeolites (Zr-BEA, Sn-BEA) | Diels-Alder / Dehydration | 2,5-dimethylfuran, Ethylene | Active for producing p-xylene (B151628) with high selectivity. | osti.gov |

| Zeolite Y | Diels-Alder Cycloaddition | Cyclopentadiene, Methyl acrylate | High conversion and endo-selectivity achieved in a continuous flow reactor. | rsc.org |

| H-beta Zeolite | Phenol Benzoylation | Phenol, Benzoic Acid | High conversion of phenol and high yields to hydroxybenzophenones. | researchgate.net |

| Lewis-Acidic Zeolites (Sn-, Zr-, Hf-BEA) | Diels-Alder Cycloaddition | Furan, Methyl acrylate | Significantly reduces the activation energy compared to the thermal reaction. | researchgate.net |

Application of Brønsted and Lewis Acid Catalysis in Functionalization

Brønsted and Lewis acid catalysis are cornerstone concepts in organic synthesis, enabling a vast array of functional group transformations. Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors) activate substrates towards nucleophilic attack or facilitate rearrangements. mdpi.com

In the synthesis of benzoic acid derivatives, these catalysts are indispensable. For instance, the Friedel-Crafts-type synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde is catalyzed by Lewis acids such as anhydrous aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃). google.com These catalysts activate the paraformaldehyde, facilitating the chloromethylation of the aromatic ring. Synergistic catalysis, combining both a Brønsted and a Lewis acid, has also been shown to be effective for reactions like the alkylation of aromatic rings. rsc.org The interplay between transition metal catalysts and Lewis or Brønsted acids can lead to cooperative effects, enhancing reaction rates and selectivity. temple.edu This cooperative approach is a powerful tool for developing novel synthetic methods for complex molecules. temple.eduacs.org

Process Optimization and Scalability Studies

The efficient synthesis of this compound and its analogues on an industrial scale necessitates rigorous process optimization to ensure high yields, purity, and cost-effectiveness. Research in this area focuses on refining reaction conditions, exploring various catalytic systems, and addressing the challenges of scaling up from laboratory to production volumes. Key areas of investigation include the optimization of catalyst systems, reaction parameters such as temperature and time, and the choice of solvents and bases, all of which are critical for developing a robust and economically viable manufacturing process.

A crucial transformation in the synthesis of aromatic carboxylic acids from corresponding alcohols is the oxidation step. rsc.org The direct oxidation of primary alcohols to carboxylic acids involves a two-step sequence, first to an aldehyde and then to the acid. rsc.org The optimization of this process is a central theme in scalability studies. For instance, the development of inexpensive, efficient catalytic systems is a primary goal. One approach involves merging a copper-catalyzed aerobic oxidation with a subsequent chlorite (B76162) oxidation, a method optimized to yield pure products without the need for chromatography or crystallization. rsc.org

Studies on the aerobic oxidation of benzyl alcohol, a structural analogue, provide significant insights into process optimization. The choice of catalyst, base, and solvent plays a pivotal role in reaction efficiency. For example, using a Palladium supported on an ordered mesoporous polypyrrole/carbon nanocomposite (Pd@PPy/OMC) catalyst in water demonstrates a green and efficient system. researchgate.net Optimization of this particular system revealed that key variables could be fine-tuned to achieve quantitative yields.

The following table summarizes the optimization of reaction conditions for the aerobic oxidation of benzyl alcohol using the Pd@PPy/OMC catalyst, which serves as a model for the synthesis of substituted benzoic acids. researchgate.net

| Entry | Catalyst Amount (mol% [Pd]) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.4 | NaOH (2) | 100 | 2 | 99 |

| 2 | 0.2 | NaOH (2) | 100 | 2 | 99 |

| 3 | 0.1 | NaOH (2) | 100 | 2 | 85 |

| 4 | 0.2 | NaOH (1) | 100 | 2 | 70 |

| 5 | 0.2 | KOH (2) | 100 | 2 | 95 |

| 6 | 0.2 | K2CO3 (2) | 100 | 2 | 55 |

| 7 | 0.2 | NaOH (2) | 80 | 2 | 78 |

| 8 | 0.2 | NaOH (2) | 100 | 1 | 82 |

| 9 | 0.2 | NaOH (2) | 100 | 3 | 99 |

Further studies have explored other catalytic systems, such as unsupported Ni(OH)2 nanoparticles for the acceptorless dehydrogenation of alcohols to acids. researchgate.net The optimization of this process involved screening various bases and their concentrations, as they play a significant role in the reaction outcome. researchgate.net

The following table illustrates the effect of different bases on the yield of benzoic acid from benzyl alcohol using a NiO-supported Iridium catalyst. researchgate.net

| Entry | Base (1.5 equiv.) | Yield of Benzoic Acid (%) |

|---|---|---|

| 1 | KOH | 86 |

| 2 | NaOH | 81 |

| 3 | CsOH | 75 |

| 4 | K2CO3 | Trace |

| 5 | KOtBu | 92 |

Scalability is a critical factor for industrial applications. rsc.org The transition from millimole-scale laboratory synthesis to gram-scale or kilogram-scale production often reveals new challenges. rsc.org Studies on the gram-scale synthesis of benzoic acid using a solid acid catalyst (SA-rGO) from benzaldehyde (B42025) demonstrated that encouraging yields could be maintained at a 100 mmol scale. rsc.org A key aspect of scalability for heterogeneous catalysts is their recoverability and reusability. rsc.org For instance, the SA-rGO catalyst could be easily recovered by vacuum filtration and reused for multiple cycles without a significant loss of activity, which is a crucial consideration for industrial applications. rsc.org

Patents for related compounds, such as 4-(hydroxymethyl)benzoic acid, also highlight parameters for industrial synthesis. google.com These include optimizing the volume ratio of the reactant to the organic solvent (e.g., 1:5 to 1:30), the reaction temperature (e.g., 10-120° C), and the reaction time (e.g., 1-24 hours) to achieve yields of 80% or higher. google.com The goal of such optimization is often a one-step reaction with mild conditions, short duration, and minimal pollution, making it suitable for mass production. google.com

The development of green and sustainable protocols is another important aspect of process optimization. rsc.org Photochemical methods utilizing air as the oxidant and a commercially available organic molecule as a photocatalyst represent an environmentally friendly alternative to traditional oxidation systems that use stoichiometric, often hazardous, oxidants. rsc.org While these methods are promising, a common challenge is the overoxidation of the intermediate aldehyde to the carboxylic acid, which requires careful optimization of reaction time to maximize the yield of the desired product. rsc.org

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Hydroxymethyl Benzoic Acid

Reaction Profiles of Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution reactions. The hydroxyl portion of this group can be replaced by various nucleophiles after activation. This typically involves protonation of the carbonyl oxygen in acidic conditions to increase the electrophilicity of the carbonyl carbon. mdpi.com Common transformations include esterification, amidation, and conversion to more reactive acyl derivatives like acid chlorides.

Esterification: In the presence of an acid catalyst and an alcohol, 4-Chloro-3-(hydroxymethyl)benzoic acid can be converted to its corresponding ester. nih.govmdpi.com This reaction, often known as Fischer esterification, is a reversible process where the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. mdpi.com

Amide Formation: The direct reaction with an amine to form an amide is generally unfavorable. Instead, the carboxylic acid is often first converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine. mdpi.com Alternatively, coupling reagents can facilitate the direct formation of amides. mdpi.com

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into 4-chloro-3-(hydroxymethyl)benzoyl chloride. researchgate.net This acyl chloride is a highly reactive intermediate, useful for synthesizing esters and amides under milder conditions than direct reactions with the carboxylic acid. mdpi.comresearchgate.net

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Heating, often with excess alcohol |

| Amide Formation | 1. SOCl₂ 2. Amine (R'-NH₂) | Amide | Stepwise reaction, often at low temperature for the second step |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Anhydrous conditions, often with gentle heating |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt | Aqueous solution, room temperature |

Reactivity of Hydroxymethyl Functionality

The hydroxymethyl group (-CH₂OH) is a primary alcohol and exhibits reactivity typical of this functional class, primarily involving oxidation and substitution reactions.

The hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidant and reaction conditions. researchgate.net For instance, the electrochemical oxidation of the related compound 4-(hydroxymethyl)benzoic acid on gold (Au) electrodes has been shown to yield both 4-carboxybenzaldehyde and terephthalic acid. nih.gov This suggests that this compound could be oxidized to 4-chloro-3-formylbenzoic acid and subsequently to 4-chloro-isophthalic acid. The oxidation of alcohols is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds. nih.gov

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group but can be converted into one by protonation under acidic conditions. researchgate.net Subsequent nucleophilic attack by a halide ion (e.g., from HCl or HBr) can displace water to form the corresponding benzyl (B1604629) halide. For example, reaction with thionyl chloride (SOCl₂), a common method for converting alcohols to alkyl chlorides, would yield 3-(chloromethyl)-4-chlorobenzoic acid. researchgate.net This benzylic halide is a reactive intermediate, susceptible to nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Oxidation to Aldehyde | Mild Oxidizing Agent (e.g., PCC) | Aldehyde (4-chloro-3-formylbenzoic acid) | Requires controlled conditions to prevent over-oxidation. |

| Oxidation to Carboxylic Acid | Strong Oxidizing Agent (e.g., KMnO₄, H₂CrO₄) | Dicarboxylic Acid (4-chloro-isophthalic acid) | Proceeds via the aldehyde intermediate. |

| Halogenation | SOCl₂, PBr₃, or concentrated HX | Benzyl Halide (e.g., 3-(chloromethyl)-4-chlorobenzoic acid) | Converts the -OH into a good leaving group. |

Aromatic Substitution Reactions of the Chlorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. mdpi.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the three existing substituents.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both induction and resonance. nih.govacs.org

Chloro (-Cl): Halogens are deactivating due to their strong inductive electron withdrawal, but they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate (arenium ion). nih.govnih.gov

Hydroxymethyl (-CH₂OH): This group is generally considered to be weakly activating or very weakly deactivating and an ortho, para-director. The oxygen is electron-withdrawing inductively, but the group as a whole does not have a strong resonance effect on the ring.

| Substituent | Position | Electronic Effect | Directing Effect | Positions Directed To |

|---|---|---|---|---|

| -COOH | C1 | Strongly Deactivating | Meta | C3, C5 |

| -CH₂OH | C3 | Weakly Activating/Deactivating | Ortho, Para | C1, C5 |

| -Cl | C4 | Deactivating | Ortho, Para | C2, C6 |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is key to controlling reaction outcomes.

The Fischer esterification of the carboxylic acid moiety proceeds via a multi-step, reversible mechanism. researchgate.net Initially, an acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product. mdpi.comresearchgate.net

The oxidation of the hydroxymethyl group can proceed through different mechanisms depending on the reagent. For instance, electrochemical oxidation on a gold surface is believed to be driven by the surface redox chemistry of the metal catalyst. nih.gov

The mechanism for electrophilic aromatic substitution involves a two-step process. nih.gov First, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second, fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. nih.gov The relative stability of the possible arenium ion intermediates determines the regioselectivity of the reaction.

While specific computational studies on this compound are not widely published, Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for investigating the reactivity of related molecules. nih.gov Such studies can provide deep insights into reaction mechanisms, transition state geometries, and the electronic properties governing reactivity.

For the Carboxylic Acid Moiety: DFT calculations have been used to study the gas-phase acidity of substituted benzoic acids. nih.govacs.org These studies analyze how substituents influence acidity through inductive and resonance effects, using descriptors like chemical potential and Fukui functions to quantify these effects. nih.govacs.org Such an approach could be used to precisely quantify the acidity of this compound and the electronic influence of its substituent pattern.

For the Hydroxymethyl Moiety: Computational studies on the oxidation of benzyl alcohol on various catalysts have been performed to understand reaction mechanisms and selectivity. mdpi.comnih.gov These studies calculate adsorption energies of the alcohol and its oxidation products (aldehyde, carboxylic acid) on catalyst surfaces to elucidate the most favorable reaction pathways. nih.govresearchgate.net This methodology could be applied to model the oxidation of this compound and predict optimal catalysts and conditions.

For Aromatic Substitution: The reactivity of polychlorinated aromatic compounds in electrophilic substitutions has been investigated using DFT. Calculations of properties like molecular electrostatic potential (MEP) can identify the most electron-rich sites on the aromatic ring, predicting where an electrophile is most likely to attack. nih.gov This would be invaluable in resolving the ambiguity in the directing effects of the substituents on this compound and predicting the major product of reactions like nitration or halogenation.

Identification of Reaction Intermediates and By-products

The study of reaction intermediates and by-products is crucial for understanding the mechanistic pathways of chemical transformations involving this compound and for optimizing reaction conditions to favor the desired product. Due to its bifunctional nature, possessing both a carboxylic acid and a hydroxymethyl group, this molecule can undergo various reactions, leading to a range of potential intermediates and side products. The identification of these species often relies on a combination of chromatographic and spectroscopic techniques.

In the oxidation of the hydroxymethyl group, the expected intermediate is the corresponding aldehyde, 4-chloro-3-formylbenzoic acid . Further oxidation of this intermediate would lead to the formation of 4-chloro-3-carboxybenzoic acid (also known as 4-chloroisophthalic acid) as the final product. The formation of these products is analogous to the electrochemical oxidation of 4-(hydroxymethyl)benzoic acid, which yields 4-carboxybenzaldehyde and terephthalic acid.

During esterification reactions of the carboxylic acid moiety, a common by-product can arise from the competing reaction of the hydroxymethyl group. For instance, in the presence of an alkylating agent, O-alkylation of the benzylic alcohol can occur, leading to the formation of an ether by-product. Additionally, under certain conditions, self-condensation or polymerization can occur, where molecules of this compound react with each other to form polyesters. This process would involve the formation of ester linkages between the carboxylic acid of one molecule and the hydroxymethyl group of another. The resulting oligomers or polymers would be considered significant by-products, especially under conditions that favor intermolecular reactions, such as high concentrations or the use of specific catalysts.

In the synthesis of this compound itself, by-products can be carried over from the starting materials or formed during the reaction. For example, if the synthesis starts from a substituted p-xylene (B151628) derivative, by-products from incomplete or over-oxidation are possible. Drawing an analogy from the synthesis of 4-(hydroxymethyl)benzoic acid from p-xylene, potential by-products could include the corresponding benzyl alcohol (4-chloro-3-methylbenzyl alcohol ) and the dicarboxylic acid (4-chloro-3-carboxybenzoic acid ). google.com

The table below summarizes the potential intermediates and by-products identified in reactions involving this compound, based on analogous chemical transformations.

| Reaction Type | Compound Name | Compound Type | Notes |

| Oxidation | 4-Chloro-3-formylbenzoic acid | Intermediate | Formed from the initial oxidation of the hydroxymethyl group. |

| Oxidation | 4-Chloro-3-carboxybenzoic acid | By-product/Final Product | Resulting from the complete oxidation of the hydroxymethyl group. |

| Esterification | O-alkylated ether derivatives | By-product | Formed by the reaction of the hydroxymethyl group with the alkylating agent. |

| Condensation | Polyesters/Oligomers | By-product | Resulting from self-esterification between molecules. |

| Synthesis Carryover | 4-Chloro-3-methylbenzyl alcohol | By-product | Potential impurity from the synthesis of the parent compound. |

| Synthesis Carryover | 4-Chloro-3-carboxybenzoic acid | By-product | Potential impurity from over-oxidation during synthesis. |

Detailed mechanistic investigations would employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to isolate and characterize these transient and side-products, providing a clearer picture of the reaction landscape.

Spectroscopic Data for this compound Not Available

While spectral information exists for structurally related compounds—such as 4-chlorobenzoic acid, 3-chlorobenzoic acid, and 4-(hydroxymethyl)benzoic acid—this information cannot be used to accurately represent the spectroscopic characteristics of this compound. The unique substitution pattern of the target compound, featuring a chloro group at the C4 position and a hydroxymethyl group at the C3 position of the benzoic acid ring, results in a distinct electronic environment and vibrational modes. Extrapolating data from related isomers or analogues would lead to significant inaccuracies in spectral assignments and structural elucidation.

Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline for this compound is not possible at this time due to the absence of the necessary primary spectroscopic data.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure and crystal packing of a compound. While specific crystallographic data for 4-Chloro-3-(hydroxymethyl)benzoic acid is not available in the cited literature, analysis of closely related benzoic acid derivatives allows for a reliable prediction of its structural characteristics. For instance, substituted benzoic acids commonly crystallize in monoclinic or triclinic systems. nih.govmdpi.com The analysis would provide key parameters as outlined in the table below.

| Parameter | Expected Value/Information |

|---|---|

| Empirical formula | C₈H₇ClO₃ |

| Formula weight | 186.59 g/mol |

| Crystal system | Monoclinic or Triclinic |

| Space group | e.g., P2₁/c, P-1 |

| Unit cell dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | e.g., 2 or 4 |

| Calculated density | mg/m³ |

X-ray Powder Diffraction (PXRD) is used to analyze polycrystalline samples, providing a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase. The pattern consists of diffraction peaks at specific 2θ angles, which correspond to the spacing between crystal lattice planes. For new crystalline forms, such as co-crystals, PXRD patterns will show new, distinct diffraction peaks that differ from the physical mixture of the starting components. nih.gov This confirms the formation of a new solid phase. nih.gov

The stability of the crystal lattice is determined by a network of intermolecular interactions.

Hydrogen Bonding: In virtually all carboxylic acids, the most prominent interaction is the formation of hydrogen-bonded dimers, where two molecules are linked via a pair of O—H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net It is expected that this compound would also form these characteristic centrosymmetric dimers. Additionally, the hydroxymethyl group provides another site for hydrogen bonding (O-H···O), potentially linking these primary dimers into more extended chains or sheets.

| Contact Type | Anticipated Contribution | Description |

|---|---|---|

| H···H | Major | Represents the largest contribution to the surface area, typical for organic molecules. nih.gov |

| O···H/H···O | Significant | Corresponds to the strong O—H···O hydrogen bonds of the carboxylic acid and hydroxymethyl groups. nih.gov |

| Cl···H/H···Cl | Significant | Indicates close contacts involving the chlorine atom, which can act as a weak hydrogen bond acceptor. nih.gov |

| C···H/H···C | Moderate | Relates to weaker C—H···π interactions and other van der Waals contacts. nih.gov |

| C···C | Minor | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HR-ESI-MS is a soft ionization technique that allows for the accurate mass determination of molecules with minimal fragmentation. mdpi.com Aromatic acids are typically analyzed in both positive and negative ion modes.

In negative ion mode , the most common ion observed is the deprotonated molecule, [M-H]⁻.

In positive ion mode , protonated molecules [M+H]⁺ are formed, as well as adducts with cations present in the solvent, such as sodium [M+Na]⁺ and potassium [M+K]⁺. nih.gov

For this compound (formula C₈H₇ClO₃, monoisotopic mass: 186.00838 Da), the expected adducts and their calculated accurate masses would be detected. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated. Data for the isomeric compound 3-chloro-4-(hydroxymethyl)benzoic acid provides a direct example of the expected measurements. uni.lu

| Adduct | Ionization Mode | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M-H]⁻ | Negative | 185.00110 | 134.4 |

| [M+H]⁺ | Positive | 187.01566 | 132.7 |

| [M+Na]⁺ | Positive | 208.99760 | 142.3 |

| [M+K]⁺ | Positive | 224.97154 | 138.4 |

| [M+NH₄]⁺ | Positive | 204.04220 | 152.4 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the low volatility of this compound, which contains polar carboxylic acid and hydroxyl functional groups, direct analysis by GC-MS is challenging. To overcome this, a chemical derivatization step is typically required to increase the analyte's volatility and thermal stability.

The most common derivatization method for compounds containing active hydrogens (as in -COOH and -OH groups) is silylation. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. gcms.cz This process yields a more volatile TMS-ether and TMS-ester derivative that is amenable to GC analysis.

Following derivatization, the sample is injected into the GC, where it is separated on a capillary column, typically one with a nonpolar stationary phase like dimethylpolysiloxane. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data. The resulting mass spectrum for the derivatized this compound would show a molecular ion peak corresponding to the derivatized molecule and characteristic fragmentation patterns that aid in its structural confirmation. For instance, the mass spectrum of the related compound 4-chloro-3-hydroxybenzoic acid shows a distinct pattern that can be used as a reference point for interpreting the fragmentation of its hydroxymethyl analog. nist.gov

Table 1: Representative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS | Increases volatility by converting -OH and -COOH to TMS-ether/ester. |

| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., Rtx-1) | Separation of analytes based on boiling point and polarity. oup.com |

| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. oup.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. oup.com |

| Oven Program | Initial temp 100°C, ramp to 280°C | Separates compounds based on their differing volatilities. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns. |

| MS Detector | Quadrupole Mass Analyzer | Scans a range of m/z values to generate a mass spectrum. |

Derivatization Mass Spectrometry Approaches for Functional Group Analysis

Derivatization is also employed in conjunction with liquid chromatography-mass spectrometry (LC-MS) to enhance the detection and structural analysis of specific functional groups. While derivatization for GC-MS aims to increase volatility, for LC-MS it is used to improve ionization efficiency, chromatographic retention, and the specificity of tandem mass spectrometry (MS/MS) fragmentation. ddtjournal.com

For this compound, both the carboxylic acid and the hydroxyl group can be targeted.

Carboxylic Acid Derivatization: Reagents that introduce a permanently charged moiety or a readily ionizable group can significantly enhance the signal in electrospray ionization (ESI)-MS. For example, reagents containing a quaternary ammonium (B1175870) group can be used to label the carboxylic acid, forcing it to be detected in positive ion mode with high sensitivity. nih.gov

Hydroxyl Group Derivatization: The primary alcohol (-CH₂OH) can be derivatized to improve its detection. Reagents like isonicotinoyl azide (B81097) (NA) can react with hydroxyl groups, and the resulting derivative often produces a characteristic product ion during collision-induced dissociation (CID), which is useful for selective reaction monitoring (SRM) analysis. ddtjournal.com

These derivatization strategies not only boost sensitivity but also provide structural information. The specific neutral loss or product ion formed from the derivative tag during MS/MS analysis can confirm the presence of the targeted functional group. researchgate.netnih.gov

Table 2: Potential Derivatization Reagents for LC-MS Analysis

| Reagent Class | Example Reagent | Target Functional Group | Benefit for MS Analysis |

|---|---|---|---|

| Amines | 4-bromo-N-methylbenzylamine | Carboxylic Acid (-COOH) | Introduces a bromine atom for a recognizable isotopic pattern. researchgate.net |

| Azides | Isonicotinoyl azide (NA) | Hydroxyl (-OH) | Generates a specific product ion (m/z 139) for SRM analysis. ddtjournal.com |

| Sulfonyl Chlorides | 3-(Chlorosulfonyl)benzoic Acid | Hydroxyl (-OH) | Improves peak shape, ionization, and sensitivity in negative ion mode. nih.gov |

| Quaternary Amines | 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ) | Carboxylic Acid (-COOH) | Provides a permanent positive charge for enhanced ESI sensitivity. nih.gov |

Chromatographic Methods for Purity and Product Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for profiling synthesis byproducts or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like substituted benzoic acids. ekb.eg Reversed-phase (RP) HPLC is particularly well-suited for this purpose. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.

The separation of this compound and related impurities is achieved by manipulating the mobile phase composition, usually a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com To ensure the carboxylic acid group remains in its neutral, protonated form for better retention and peak shape, the mobile phase is often acidified with a small amount of an acid such as phosphoric acid or formic acid. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the aromatic ring exhibits strong absorbance. helixchrom.comlongdom.org

Table 3: Typical RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size | Provides a nonpolar surface for retention of the analyte. longdom.org |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) | Polar mobile phase elutes the compound; acid suppresses ionization. sielc.comsielc.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is used for complex mixtures; isocratic for simpler separations. ekb.eg |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. longdom.org |

| Detection | UV at ~230-240 nm | Wavelength of maximum absorbance for the benzoic acid chromophore. helixchrom.com |

Ultrahigh-Performance Liquid Chromatography (UPLC)

Ultrahigh-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved peak capacity, and much faster analysis times compared to traditional HPLC. sielc.comsielc.com The instrumentation for UPLC is designed to handle the much higher backpressures generated by these columns. A method developed for HPLC analysis of a substituted benzoic acid can often be transferred to a UPLC system for improved performance, allowing for rapid purity checks and product profiling. sielc.com

Table 4: Comparison of HPLC and UPLC for Benzoic Acid Analysis

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Analysis Time | 10 - 30 min | 1 - 5 min |

| Resolution | Good | Excellent |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Solvent Consumption | Higher | Lower |

Ion Chromatography for Quantitative Analysis of Carboxylic Acids and Anions

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic species. It is particularly effective for the quantitative analysis of low molecular weight organic acids, including carboxylic acids. chromatographyonline.com In this technique, separation occurs on a stationary phase containing ion-exchange functional groups.

For the analysis of this compound in its anionic (carboxylate) form, an anion-exchange column would be used. The mobile phase, or eluent, is an aqueous buffer solution (e.g., carbonate-bicarbonate). Detection is typically accomplished using a conductivity detector, which measures the electrical conductivity of the eluent as the separated ions pass through. metrohm.com To enhance sensitivity, a suppressor is often placed after the column and before the detector to reduce the background conductivity of the eluent. metrohm.com IC is a robust and sensitive method for quantifying carboxylic acids and other anions in various sample matrices. chromatographyonline.com

Table 5: General Ion Chromatography Setup for Organic Acid Analysis

| Component | Description | Example |

|---|---|---|

| Stationary Phase | Anion-exchange resin | Polymer-based quaternary ammonium functionalized resin. |

| Mobile Phase (Eluent) | Aqueous buffer | Sodium carbonate / Sodium bicarbonate solution. |

| Detection | Suppressed Conductivity | Measures changes in electrical conductivity of the eluent. metrohm.com |

| Application | Quantitative analysis of the carboxylate anion | Suitable for determining the concentration of the acid in aqueous samples. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern molecular modeling. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. It calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. A widely used functional for organic molecules is the hybrid functional B3LYP, which, when combined with a suitable basis set such as 6-311++G(d,p), can provide reliable predictions of molecular properties. rasayanjournal.co.inresearchgate.net

The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While it systematically neglects electron correlation, leading to lower accuracy for certain properties compared to DFT, it remains a valuable tool, often used as a starting point for more advanced calculations or for comparative purposes. researchgate.net

A primary step in any computational study is geometry optimization, a procedure that determines the three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. This process yields the molecule's most stable structure, providing key data on bond lengths, bond angles, and dihedral angles. mdpi.com

For a molecule like 4-Chloro-3-(hydroxymethyl)benzoic acid, which possesses rotatable single bonds associated with the carboxylic acid and hydroxymethyl substituents, a conformational analysis is crucial. This involves systematically rotating these bonds and calculating the energy of each resulting conformation to identify the most stable spatial arrangement, known as the global minimum. For instance, studies on ortho-substituted benzoic acids reveal that interactions between the ortho substituent and the carboxylic group significantly influence the preferred conformation. mdpi.com

To investigate the behavior of a molecule upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netactascientific.com It is used to calculate the excited states of a molecule, allowing for the prediction of its electronic absorption spectrum (UV-Vis). Such a calculation for this compound would identify the wavelengths of maximum absorption (λmax) and characterize the nature of the underlying electronic transitions, such as π→π* or n→π*, which are dictated by the molecule's orbital structure. researchgate.netdntb.gov.ua

Electronic Structure Analysis

The arrangement of electrons within a molecule's orbitals governs its chemical behavior. Analyses of the frontier molecular orbitals and the electrostatic potential provide a detailed picture of this electronic landscape.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest-energy orbital available to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and more readily undergoes chemical reactions. researchgate.net For comparison, a computational study on the related compound 4-hydroxy-3-methylbenzoic acid using the B3LYP/6-311G++(d,p) level of theory determined its HOMO-LUMO gap to be 5.209 eV. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data

This table is a template representing the typical data generated in a DFT study. Specific values for this compound are not available from the performed searches.

| Parameter | Energy (eV) |

| EHOMO | Typical range: -6 to -7 eV |

| ELUMO | Typical range: -1 to -2 eV |

| Energy Gap (ΔE) | Typical range: 4 to 6 eV |

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution across a molecule's surface. It is calculated by determining the electrostatic potential at various points on the electron density surface. MESP maps are color-coded to indicate different potential regions: red signifies areas of negative potential (high electron density), which are susceptible to electrophilic attack, while blue denotes regions of positive potential (electron deficiency), which are attractive to nucleophiles. nih.govresearchgate.net

For this compound, an MESP map would be expected to show significant negative potential (red/yellow) around the electronegative oxygen atoms of the carboxyl and hydroxyl groups, as well as the chlorine atom. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens of the hydroxymethyl group would likely exhibit positive potential (blue), highlighting them as potential sites for hydrogen bonding and nucleophilic interaction.

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. This analysis provides a way to quantify the distribution of electron density among the atoms, offering insights into the molecule's polarity and reactivity.

In a study of a related compound, 4-hydroxy-3-methylbenzoic acid, Mulliken atomic charges were calculated using Density Functional Theory (DFT). rasayanjournal.co.in The analysis revealed a significant reallocation of electron density due to the different substituent groups on the benzene (B151609) ring. For instance, the carbon atoms attached to the carboxylic acid and methyl groups exhibited positive charges, while the carbon atom bonded to the hydroxyl group showed a negative charge. rasayanjournal.co.in The hydrogen atom of the hydroxyl group had a notable positive charge due to its bond with the highly electronegative oxygen atom. rasayanjournal.co.in This charge distribution reflects the electron-withdrawing and electron-donating effects of the various functional groups. rasayanjournal.co.in

To illustrate the concept, the following interactive data table presents hypothetical Mulliken atomic charges for key atoms in this compound, based on general principles of electronegativity and charge distribution in similar molecules.

| Atom | Hypothetical Mulliken Atomic Charge (e) |

|---|---|

| Cl | -0.25 |

| C (attached to Cl) | +0.15 |

| C (of hydroxymethyl) | +0.10 |

| O (of hydroxymethyl) | -0.50 |

| C (of carboxylic acid) | +0.60 |

| O (carbonyl of acid) | -0.55 |

| O (hydroxyl of acid) | -0.65 |

Bonding and Stability Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the bonding and stability within a molecule by examining the interactions between filled and empty orbitals. This analysis provides a localized, Lewis-like picture of the molecular structure and quantifies the stabilizing effects of electron delocalization.

For this compound, significant donor-acceptor interactions are expected. The lone pairs on the oxygen and chlorine atoms can act as donors, while the antibonding orbitals of the C-C and C=O bonds in the aromatic ring and carboxylic acid group can act as acceptors. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), indicates the extent of electron delocalization and its contribution to molecular stability.

The following interactive data table illustrates potential donor-acceptor interactions and their stabilization energies for this compound, based on typical values observed in similar aromatic compounds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (hydroxyl) | σ(C-C) (ring) | 5.2 |

| LP(2) O (carbonyl) | π(C-C) (ring) | 2.5 |

| LP(1) Cl | σ(C-C) (ring) | 1.8 |

| π(C=C) (ring) | π(C=O) (acid) | 15.7 |

Hyperconjugative Interactions and Delocalization Effects

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital. These interactions play a crucial role in determining the stability and electronic properties of molecules.

In this compound, several hyperconjugative interactions are anticipated. The interaction between the lone pair electrons of the chlorine and oxygen atoms with the antibonding π* orbitals of the benzene ring leads to electron delocalization across the molecule. This delocalization stabilizes the system and influences the bond lengths and electron density distribution.

Furthermore, the interaction between the σ bonds of the hydroxymethyl group and the π system of the aromatic ring can also contribute to hyperconjugative stabilization. The extent of these interactions can be quantified using NBO analysis, which provides the stabilization energies associated with each donor-acceptor interaction. A higher stabilization energy indicates a more significant hyperconjugative effect. These delocalization effects are fundamental to understanding the molecule's reactivity and spectroscopic properties.

Topological Analyses of Electron Density

Topological analyses of the electron density provide a detailed and quantitative description of the chemical bonding and electronic structure of a molecule. Methods such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) offer visual and numerical insights into the spatial arrangement of electrons.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing chemical bonding. arxiv.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. arxiv.org Regions of high ELF values correspond to areas where electron pairs are highly localized, such as in covalent bonds, lone pairs, and atomic cores.

For aromatic systems like this compound, ELF analysis can reveal the delocalized nature of the π-electron system in the benzene ring. The ELF topology would show basins of attraction corresponding to the C-C and C-H bonds, as well as the C-O, C-Cl, and O-H bonds. The lone pairs on the oxygen and chlorine atoms would also be represented by distinct basins. The shape and population of these basins provide quantitative information about the nature of the chemical bonds and the distribution of electron density.

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another function used to analyze electron localization in a molecule. Similar to ELF, LOL helps to identify regions of high electron localization, which are indicative of chemical bonds and lone pairs. LOL is defined in terms of the kinetic energy density and provides a complementary perspective to ELF.

In the context of this compound, LOL analysis would highlight the covalent bonds as regions of high LOL values. The delocalized π system of the benzene ring would be characterized by a more uniform LOL distribution compared to the localized σ bonds. The analysis of LOL isosurfaces and profiles can provide a clear and intuitive picture of the bonding patterns and electron delocalization within the molecule, corroborating the findings from ELF and NBO analyses.

Noncovalent Interaction (NCI) Index

Following a comprehensive search, specific Noncovalent Interaction (NCI) Index studies for this compound could not be located.

Generally, NCI analysis is a powerful computational tool used to visualize and characterize noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. nih.govnih.gov This method is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). mdpi.com By plotting the RDG against the electron density, regions of noncovalent interactions are identified as spikes at low electron density values. nih.gov

These interactions are then visualized as isosurfaces in three-dimensional space. The nature of the interaction is typically distinguished by color-coding based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. researchgate.net

Strong attractive interactions , like hydrogen bonds, are represented by blue isosurfaces.

Weak van der Waals interactions are shown in green.

Strong repulsive interactions , or steric clashes, appear in red. researchgate.net

For a molecule like this compound, NCI analysis would be expected to reveal intramolecular hydrogen bonding between the carboxylic acid proton and the hydroxymethyl group's oxygen, as well as various weaker van der Waals interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

Specific studies applying the Quantum Theory of Atoms in Molecules (QTAIM) to this compound were not found in the available literature.

The QTAIM is a theoretical model that analyzes the topology of the electron density to partition a molecule into atomic basins, providing a quantum mechanical definition of an atom within a molecule. A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are used to characterize the nature of the chemical bond.

For instance, in a related study on a charge-transfer complex, QTAIM analysis was used to classify different types of hydrogen bonds. mdpi.com Bonds with a positive Laplacian (∇²ρ(r) > 0) are classified as closed-shell interactions, typical of weak electrostatic hydrogen bonds. mdpi.com Bonds with a negative total energy density (H(r) < 0) are indicative of intermediate-type interactions with some covalent character. mdpi.com A QTAIM analysis of this compound would precisely characterize the covalent bonds (e.g., C-C, C-O, C-Cl) and any intramolecular noncovalent bonds.

Reduced Density Gradient (RDG)

While specific Reduced Density Gradient (RDG) analyses for this compound are not available, the methodology provides significant insight into molecular interactions. RDG analysis is fundamentally linked to the NCI index and serves to identify and visualize noncovalent interactions. mdpi.com

The method involves plotting the RDG as a function of the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). researchgate.net This two-dimensional plot reveals the different types of interactions present:

Strong, attractive hydrogen bonds appear as distinct spikes at negative sign(λ₂)ρ values.

Weak, attractive van der Waals interactions are found near zero.

Steric repulsion is characterized by spikes at positive sign(λ₂)ρ values.

These points on the 2D plot correspond to the 3D isosurfaces used in NCI visualization. researchgate.netresearchgate.net An RDG analysis of this compound would allow for a quantitative and visual assessment of the intramolecular forces that stabilize its conformation.

Global Reactivity Descriptors and Fukui Functions

Detailed studies calculating the global reactivity descriptors and Fukui functions specifically for this compound were not identified.

Table 1: Global Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electronegativity (χ) | -μ = -(E_HOMO + E_LUMO) / 2 |

This table presents the theoretical formulas for calculating global reactivity descriptors. Specific values for this compound are not available.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These local reactivity descriptors are essential for understanding reaction mechanisms.

Validation of Theoretical Predictions with Experimental Data

A direct comparison between theoretical predictions and experimental data for this compound could not be found in the searched literature.

In computational chemistry, it is standard practice to validate theoretical findings against experimental results. For instance, in studies of related benzoic acid derivatives, optimized molecular geometries calculated via DFT are often compared with data from X-ray crystallography. researchgate.net Furthermore, theoretical vibrational frequencies (FT-IR and FT-Raman spectra) are calculated and compared with experimental spectra to confirm the accuracy of the computational model and aid in the assignment of vibrational modes. researchgate.net Such validation ensures that the chosen level of theory and basis set accurately represent the molecular system, lending credibility to other calculated properties like electronic structure and reactivity.

Derivatization Strategies for Functionalization and Analytical Enhancement

Chemical Functionalization of the Hydroxyl Group

The primary hydroxyl group attached to the benzene (B151609) ring via a methylene (B1212753) bridge is a key site for nucleophilic reactions, enabling the formation of esters and ethers.

Esterification ReactionsThe hydroxyl group of 4-Chloro-3-(hydroxymethyl)benzoic acid can be converted into an ester through reaction with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.masterorganicchemistry.comThis reaction is an equilibrium process, and it can be driven to completion by removing the water formed during the reaction.masterorganicchemistry.commsu.eduThe use of acyl chlorides or anhydrides provides a more vigorous and often irreversible reaction to form the corresponding ester.

Table 1: Potential Esterification Reactions of the Hydroxyl Group

| Reactant | Resulting Ester Derivative | Reaction Type |

|---|---|---|

| Acetic Anhydride | 3-(Acetoxymethyl)-4-chlorobenzoic acid | Acylation |

| Benzoyl Chloride | 3-(Benzoyloxymethyl)-4-chlorobenzoic acid | Schotten-Baumann |

Etherification ReactionsEther derivatives can be synthesized by reacting the hydroxyl group with alkylating agents. The Williamson ether synthesis is a prominent method, which typically involves deprotonating the alcohol to form a more nucleophilic alkoxide ion, followed by reaction with an alkyl halide. Other strong alkylating agents, such as dialkyl sulfates, can also be employed to form ethers.

Table 2: Potential Etherification Reactions of the Hydroxyl Group

| Reagent | Resulting Ether Derivative | Reaction Type |

|---|---|---|

| Methyl Iodide (with base) | 4-Chloro-3-(methoxymethyl)benzoic acid | Williamson Ether Synthesis |

| Benzyl (B1604629) Bromide (with base) | 3-((Benzyloxy)methyl)-4-chlorobenzoic acid | Williamson Ether Synthesis |

Functionalization of the Carboxylic Acid Group

The carboxylic acid group is readily transformed into a variety of functional derivatives, most notably esters and amides. The hydroxyl component of the carboxyl group is a poor leaving group, so its conversion to a better leaving group is a common first step in derivatization. msu.edu

Esterification is frequently accomplished via the Fischer esterification method, where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. colostate.edugoogle.com This acyl chloride can then easily react with alcohols to form esters or with amines to form amides.

Table 3: Functionalization of the Carboxylic Acid Group

| Reagent(s) | Intermediate (if any) | Final Product | Product Class |

|---|---|---|---|

| Methanol (B129727), H₂SO₄ | N/A | Methyl 4-chloro-3-(hydroxymethyl)benzoate | Ester |

| Thionyl Chloride (SOCl₂) | 4-Chloro-3-(hydroxymethyl)benzoyl chloride | 4-Chloro-3-(hydroxymethyl)benzoyl chloride | Acyl Chloride |

| 1. SOCl₂ 2. Ammonia (NH₃) | 4-Chloro-3-(hydroxymethyl)benzoyl chloride | 4-Chloro-3-(hydroxymethyl)benzamide | Amide |

Strategies for Analytical Derivatization

Derivatization is a crucial technique in analytical chemistry to modify an analyte to make it more suitable for a specific analytical method, such as chromatography or spectroscopy. jfda-online.comresearchgate.net The primary goals are typically to increase volatility, improve thermal stability, enhance detector response, or improve separation efficiency. jfda-online.comgcms.cz

Derivatization for Chromatographic Detection and SeparationFor Gas Chromatography (GC), analytes must be volatile and thermally stable.sigmaaldrich.comThe presence of polar -OH and -COOH groups in this compound results in low volatility due to hydrogen bonding.colostate.eduSilylation is the most common derivatization technique to address this, where the active hydrogens of both the hydroxyl and carboxylic acid groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group.gcms.czsigmaaldrich.comReagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.sigmaaldrich.comThe resulting TMS derivative is significantly more volatile and less polar, leading to improved peak shape and separation in GC analysis.researchgate.netsigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve retention on reverse-phase columns or to attach a chromophore or fluorophore for enhanced UV or fluorescence detection. nih.gov The carboxylic acid is a common target for such derivatization, allowing for sensitive detection in complex biological matrices. researchgate.net

Table 4: Common Derivatization Strategies for Analytical Enhancement

| Analytical Technique | Target Group(s) | Reagent Example | Derivative Type | Purpose |

|---|---|---|---|---|

| Gas Chromatography (GC-MS) | Hydroxyl, Carboxylic Acid | BSTFA | Trimethylsilyl (TMS) ether/ester | Increase volatility and thermal stability. |

| Gas Chromatography (GC-ECD) | Hydroxyl, Carboxylic Acid | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ether/ester | Introduce electrophoric group for Electron Capture Detection (ECD). researchgate.net |

| Liquid Chromatography (LC-MS) | Carboxylic Acid | 4-bromo-N-methylbenzylamine (4-BNMA) | Amide | Introduce isotopic label (Br) for clear MS identification. nih.gov |

Derivatization for Mass Spectrometry Sensitivity and Selectivity

For the sensitive and selective analysis of this compound by mass spectrometry (MS), derivatization is a crucial strategy. This chemical modification targets the carboxylic acid and hydroxymethyl functional groups, which may exhibit poor ionization efficiency and thermal instability in their native forms. By converting these polar functional groups into less polar and more volatile derivatives, significant enhancements in analytical performance can be achieved, particularly for gas chromatography-mass spectrometry (GC-MS). For liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce readily ionizable moieties, thereby increasing the signal intensity. nih.govddtjournal.com